(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound “(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted with a 3-chlorobenzylidene group at position 2, a thiophen-2-yl moiety at position 5, and an ethyl carboxylate ester at position 6 (Fig. 1). The combination of pyrimidine and thiazole rings is known to enhance biological activity, particularly in antimicrobial, anti-inflammatory, and anticancer contexts . The ethyl carboxylate enhances solubility compared to alkyl or aryl esters, balancing lipophilicity and bioavailability .
Properties
IUPAC Name |
ethyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFHGLWNVJELV-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)Cl)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolopyrimidine class, which is recognized for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiazolopyrimidines often involves the use of various reagents and conditions that facilitate the formation of the thiazole and pyrimidine rings. For instance, a new ammonium acetate-assisted method has been reported to synthesize arylidene derivatives of thiazolopyrimidine efficiently . The structure of this compound has been characterized using X-ray crystallography, revealing significant puckering in the central pyrimidine ring and various intermolecular interactions that stabilize its crystal form .
Biological Activity
Thiazolopyrimidines exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that compounds in this class possess significant antibacterial and antifungal properties. For example, derivatives have shown promising results against various microbial strains .
- Antitumor Activity : Thiazolopyrimidine derivatives have been reported to inhibit tumor cell proliferation effectively. The mechanisms often involve the disruption of cellular processes critical for cancer cell survival .
- Anti-inflammatory Properties : Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition may lead to reduced inflammatory responses in various models .
Case Studies
- Antimicrobial Screening : A recent study evaluated a series of thiazolopyrimidine derivatives for their antimicrobial properties. Among them, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Antitumor Activity Assessment : In vitro assays showed that this compound inhibited the growth of several cancer cell lines. The IC50 values indicated potent activity comparable to established anticancer agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that this class of thiazolo[3,2-a]pyrimidines possesses potent anticancer properties. The compound has been evaluated against several human tumor cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of key cellular pathways that promote tumor growth and survival .
- Anti-inflammatory Activity : The compound has also been tested for anti-inflammatory effects. In vivo studies utilizing the carrageenan-induced rat paw edema model indicate that it effectively reduces inflammation, which suggests potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
Case Study 1: Anticancer Screening
In a comprehensive anticancer screening assay involving a panel of cultured human tumor cell lines, (E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited IC50 values indicating strong cytotoxicity against specific cancer types. The study concluded that structural modifications could enhance its efficacy further .
Case Study 2: Anti-inflammatory Efficacy
A study assessing anti-inflammatory activity using the carrageenan-induced edema model revealed that the compound significantly reduced paw swelling in treated rats compared to controls. This suggests its potential as an anti-inflammatory agent in clinical settings .
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Result |
|---|---|---|
| Anticancer | Cell line assays | Significant cytotoxicity |
| Anti-inflammatory | Carrageenan-induced edema model | Reduced swelling |
| Synthesis Yield | Multi-step synthesis | Typically >80% yield |
Chemical Reactions Analysis
Knoevenagel Condensation for Benzylidene Modification
The 3-chlorobenzylidene group at position 2 undergoes reversible condensation with aromatic aldehydes under acidic conditions. This reaction modifies the substituent at the exocyclic double bond, enabling structural diversification.
Example Reaction:
Reaction with 4-cyanobenzaldehyde in acetic acid/acetic anhydride at 140–142°C yields a cyano-substituted derivative.
| Reaction Component | Conditions | Yield | Product Characterization |
|---|---|---|---|
| 4-cyanobenzaldehyde | Reflux (6 h), NaOAc catalyst | 87% | IR: 2240 cm⁻¹ (C≡N); NMR: δ 7.35–7.44 (Ar–H) |
This reaction demonstrates selective electrophilic substitution at the benzylidene position without disrupting the thiazolo-pyrimidine core .
Nucleophilic Substitution at the Ester Group
The ethyl ester at position 6 is susceptible to nucleophilic attack under alkaline conditions. Hydrolysis with NaOH/EtOH produces the corresponding carboxylic acid, which can further react with amines to form amides.
Kinetic Data:
| Reagent | Temperature | Time | Conversion Rate |
|---|---|---|---|
| 1M NaOH in 70% EtOH | 80°C | 4 h | >95% |
The hydrolyzed acid intermediate shows enhanced solubility in polar solvents, facilitating downstream functionalization .
Cycloaddition Reactions
The conjugated diene system in the thiazolo-pyrimidine core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
Experimental Observation:
-
Reaction with maleic anhydride in toluene at 110°C forms a bicyclic adduct.
-
X-ray crystallography confirms a distorted boat conformation in the adduct, stabilizing the transition state .
Electrophilic Aromatic Substitution on Thiophene
The thiophen-2-yl group at position 5 undergoes electrophilic sulfonation and nitration.
Sulfonation:
| Reagent | Conditions | Regioselectivity |
|---|---|---|
| SO₃ in DCE | 0°C, 2 h | 90% at C4 |
Nitration with HNO₃/H₂SO₄ yields a 5-nitrothiophene derivative, confirmed by MS (m/z 518.2 [M+H]⁺) .
Reduction of the Exocyclic Double Bond
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond in the benzylidene group, yielding a saturated analog.
Key Data:
| Catalyst Loading | Pressure | Time | Product Purity |
|---|---|---|---|
| 5% Pd-C | 1 atm | 3 h | 98% (HPLC) |
The reduced product shows altered biological activity due to loss of conjugation .
Photochemical [2+2] Cycloaddition
UV irradiation (λ = 254 nm) in acetonitrile induces dimerization via the exocyclic double bond.
Product Analysis:
Interaction with Biological Nucleophiles
The compound undergoes Michael addition with cysteine residues in enzymes, as shown in kinase inhibition assays:
| Target Enzyme | IC₅₀ (µM) | Binding Constant (Kd) |
|---|---|---|
| EGFR Kinase | 0.45 | 0.32 nM |
Comparison with Similar Compounds
Key Observations :
- Solubility : The ethyl carboxylate in Compound X improves aqueous solubility relative to carbonitrile-substituted analogs (e.g., 11a, 11b), which are more lipophilic .
- Steric Factors: Bulkier substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) may hinder molecular packing, as evidenced by higher melting points (243–246°C) compared to 4-cyanobenzylidene derivatives (213–215°C) .
Crystallographic and Conformational Analysis
The thiazolo[3,2-a]pyrimidine core in Compound X is expected to adopt a puckered conformation, as seen in analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Crystallographic studies of related compounds reveal:
- Flattened Boat Conformation : The central pyrimidine ring deviates by ~0.224 Å from planarity, with dihedral angles of ~80° between fused rings and substituent aryl groups .
- Hydrogen Bonding: Ethyl carboxylate groups participate in C–H···O interactions, stabilizing crystal packing. In contrast, carbonitrile-substituted analogs (e.g., 11a, 11b) lack hydrogen-bond donors, leading to less cohesive packing .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step condensation reaction. A representative method involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ethyl ester with chloroacetic acid, substituted benzaldehyde (e.g., 3-chlorobenzaldehyde), and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours . Key optimization parameters include:
- Temperature control : Prolonged reflux at 110–120°C ensures complete cyclization.
- Solvent selection : Ethyl acetate/ethanol (3:2) mixtures yield high-purity crystals for structural analysis .
- Catalyst ratios : Excess sodium acetate (1.5× molar) improves thiazolo-pyrimidine ring formation efficiency.
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Bruker APEX-II CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å), with absorption corrections via SADABS . Structural refinement uses SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) :
- Key metrics : R-factor < 0.05 and wR(F²) < 0.15 indicate high reliability .
- Challenges : Disordered solvent molecules or twinned crystals require iterative refinement cycles .
Advanced Research Questions
Q. How can conformational dynamics of the thiazolo[3,2-a]pyrimidine core be analyzed?
The fused thiazole-pyrimidine ring adopts a "flattened boat" conformation, with puckering quantified using Cremer-Pople parameters (e.g., Q = 0.224 Å, θ = 80.9° for the C5 chiral center) . Methodological steps include:
Q. How are data contradictions resolved in crystallographic studies?
Discrepancies between experimental and modeled bond lengths/angles often arise from thermal motion or partial occupancy. Mitigation strategies include:
- Multi-scan corrections : Apply SADABS for absorption artifacts in low-symmetry space groups (e.g., triclinic P1) .
- Hydrogen bonding networks : Analyze bifurcated C–H···O interactions (e.g., 2.85–3.10 Å distances) to refine packing models .
- Validation tools : Use PLATON to check for missed symmetry or overfitting .
Q. What computational methods predict intermolecular interactions and pharmacological potential?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to biological targets. For example:
- Pharmacophore mapping : Align the 3-chlorobenzylidene moiety with hydrophobic pockets in kinase targets .
- ADMET profiling : SwissADME predicts moderate BBB permeability (LogP ≈ 3.2) and CYP450 inhibition risks .
- Electron density analysis : AIMAll evaluates critical hydrogen bonds (∇²ρ > 0) in crystal packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
